molecular formula C12H17N3O2 B13904653 Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate

Cat. No.: B13904653
M. Wt: 235.28 g/mol
InChI Key: VIPYSDKANWRVBN-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is an organic compound with the molecular formula C13H19N3O2. It is a carbamate ester, which is a class of compounds containing an ester of carbamic acid. This compound is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(pyrazin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-cyclopropyl)carbamate
  • Tert-butyl N-(1-pyrazin-2-yl)carbamate
  • Tert-butyl N-(1-pyrazin-2-ylmethyl)carbamate

Uniqueness

Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate is unique due to the presence of both the pyrazinyl and cyclopropyl groups in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The cyclopropyl group adds rigidity to the molecule, while the pyrazinyl group can participate in various chemical interactions .

Properties

IUPAC Name

tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-12(4-5-12)9-8-13-6-7-14-9/h6-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPYSDKANWRVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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